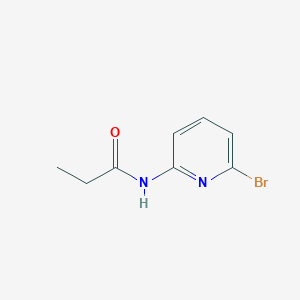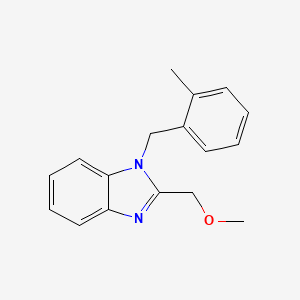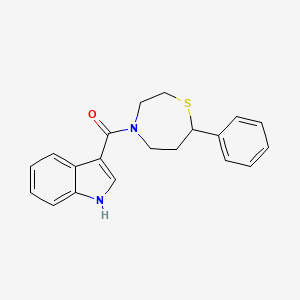
(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is a chemical compound with the molecular formula C20H20N2OS and a molecular weight of 336.4512. It is offered by several chemical suppliers31.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone”. However, indole derivatives have been synthesized through various methods, including cycloaddition of nitro- and nitrosoaromatics with alkynes45.Molecular Structure Analysis
The molecular structure of “(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is not explicitly provided in the search results. However, the compound contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring6.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone”. However, indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons6.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not explicitly provided in the search results. However, the compound has a molecular formula of C20H20N2OS and a molecular weight of 336.4512.科学的研究の応用
Antitumor Activity and Drug Metabolism
A study on a novel indole compound, I-387, highlighted its antitubulin action and potent antitumor activity across preclinical models. This compound exhibits less neurotoxicity compared to traditional treatments and has shown promise in overcoming drug resistance mediated by P-glycoprotein. The pharmacokinetics and metabolism of I-387 were examined in mice, revealing insights into its stability and metabolic pathways, which are crucial for the development of cancer therapies (Sunjoo Ahn et al., 2011).
Antimicrobial Activity
Another area of application for related compounds is in antimicrobial research. A series of novel indole-based 1,3,4-oxadiazoles demonstrated significant antibacterial and antifungal activities. These findings underscore the potential of indole derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (L. Nagarapu & Upendra Pingili, 2014).
Synthetic Cannabinoid Research
The synthesis and characterization of various indole derivatives have also been explored in the context of synthetic cannabinoids, substances that mimic the effects of THC, the primary psychoactive component of cannabis. These studies provide valuable insights into the pharmacological properties and potential risks associated with these compounds, contributing to the regulatory and public health discussions on synthetic cannabinoid use (S. Banister et al., 2013).
Drug Design and Molecular Docking Studies
Indole derivatives have been the subject of drug design and molecular docking studies, aimed at understanding their interaction with biological targets. Such research contributes to the rational design of drugs with improved efficacy and safety profiles, highlighting the versatility of indole compounds in medicinal chemistry (M. Shahana & A. Yardily, 2020).
Safety And Hazards
The safety and hazards associated with “(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not specified in the search results.
将来の方向性
There is no specific information available on the future directions of “(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone”. However, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities6.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or contact a chemical supplier.
特性
IUPAC Name |
1H-indol-3-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-20(17-14-21-18-9-5-4-8-16(17)18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLIZARLNJFOSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)
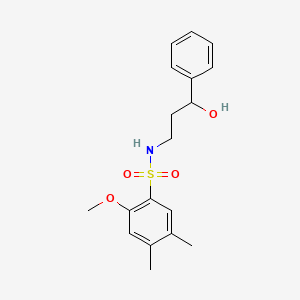
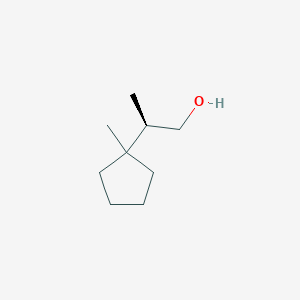
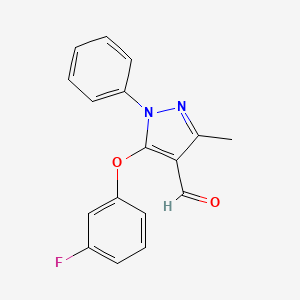
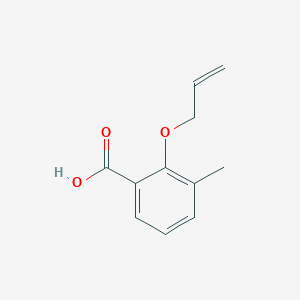
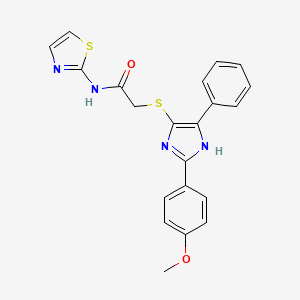
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)
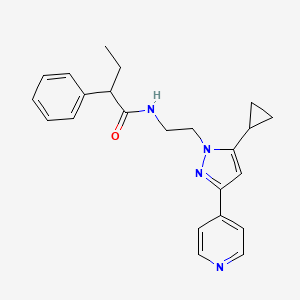
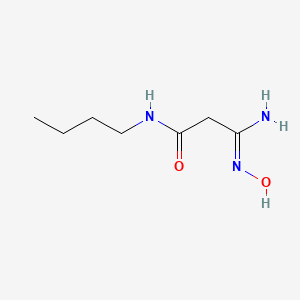
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)
